6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3S2/c1-2-3-5-11-8-9-13-15(10-11)24-17(20-13)22-18-21-16-12(19)6-4-7-14(16)23-18/h4,6-10H,2-3,5H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIXOJPXDGSIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced into the benzothiazole ring through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Butylation: The butyl group can be introduced through alkylation using butyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the 4-fluorobenzo[d]thiazol-2-yl intermediate with 6-butylbenzo[d]thiazol-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the fluorinated benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of butyl alcohol, butyl aldehyde, or butyric acid.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing benzo[d]thiazole moieties exhibit significant anticancer properties. The incorporation of the fluorobenzo[d]thiazole group in 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine enhances its biological activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that derivatives of benzo[d]thiazole demonstrate activity against a range of bacterial strains, including multidrug-resistant pathogens. The presence of the butyl group may enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy .
Materials Science
Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in various applications, including bioimaging and sensing. The compound's fluorescence properties can be exploited to detect specific biomolecules or environmental changes, making it a valuable tool in biochemical research .
Polymeric Materials
In materials science, derivatives of benzo[d]thiazole are being investigated for their potential use in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices could lead to materials with improved performance for applications in electronics and coatings .
Chemical Probes in Biological Studies
Biochemical Pathway Analysis
The compound serves as a chemical probe to study specific biochemical pathways within cells. By selectively targeting certain proteins or enzymes, researchers can elucidate the mechanisms underlying various cellular processes, including signal transduction and metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Case Studies
Mechanism of Action
The mechanism of action of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases involved in cellular signaling pathways.
Pathways Involved: It may inhibit pathways related to cell proliferation, apoptosis, or angiogenesis, thereby exerting its effects on cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be contextualized against related benzothiazole derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., fluorine, nitro) enhance stability and binding affinity. For instance, fluorinated derivatives (e.g., 7-chloro-6-fluorobenzo[d]thiazol-2-amine) exhibit potent antioxidant activity due to increased electrophilicity .
- Alkyl chains (e.g., butyl) improve membrane permeability. While the target compound’s butyl group may enhance bioavailability, its specific activity remains to be validated experimentally.
Microwave-assisted Suzuki coupling (e.g., in 6-arylquinazolin-4-amines) offers high yields (58–99%) and could be adapted for synthesizing the target compound .
Biological Performance: NO scavenging is strongly influenced by substituents. Methoxy and tolyl groups (3c, 3a) outperform brominated or acetylated analogs (e.g., compound 4) . Antioxidant activity in fluorinated derivatives (e.g., 5a-f) correlates with electron-deficient aromatic systems, suggesting the target compound’s fluorobenzo group may confer similar benefits .
Structural Uniqueness :
- The target compound’s dual benzothiazole rings (one fluorinated) distinguish it from simpler analogs. This architecture may enable dual-targeting mechanisms or enhanced selectivity in enzyme inhibition.
Biological Activity
The compound 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a member of the benzothiazole derivative family, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Benzothiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis, inhibit cell proliferation, and affect various signaling pathways involved in cancer progression.
Anticancer Activity
- Mechanism of Action : The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with cellular processes such as:
-
Cell Lines Tested : Various studies have reported the efficacy of benzothiazole derivatives against multiple cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- SW480 (colon adenocarcinoma)
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results:
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.57 | Apoptosis |
| Cytotoxicity | A549 | 1.2 | Cell Cycle Arrest |
| Anti-inflammatory | HepG2 | 4.3 | Cytokine Inhibition |
Case Studies
- Study by Kumbhare et al. : This study synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on human leukemia and melanoma cell lines. The results indicated that certain derivatives exhibited significant anticancer activities with GI50 values comparable to established chemotherapeutics .
- Shi et al. Investigation : A series of BTA derivatives were tested for their anti-tumor potential across different cell lines, demonstrating that modifications to the benzothiazole core significantly enhanced their efficacy against specific cancers .
- Xuejiao et al. Findings : This research highlighted the synthesis of substituted pyridine-based acetamide BTA derivatives that showed potent antitumor activity against various human-derived cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?
The synthesis typically involves cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form the benzo[d]thiazol-2-amine core. For fluorinated derivatives, fluorination steps (e.g., using 4-fluoroaniline precursors) precede or follow thiazole ring formation. Post-synthetic modifications, such as alkylation or coupling reactions, introduce the butyl group. A critical step is recrystallization from ethanol to enhance purity, as described for analogous benzo[d]thiazol-2-amines .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical techniques include:
- 1H NMR : To verify substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm, NH signals around δ 7.3–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=N) and ~3140 cm⁻¹ (Ar C-H) confirm thiazole and aromatic moieties .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., m/z 362.0957 for a related quinazolin-4-amine derivative) .
Q. What preliminary biological screening assays are suitable for this compound?
Standard protocols include:
- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can molecular docking studies optimize the design of derivatives for target specificity?
- Target Selection : Prioritize proteins like bacterial DNA gyrase or fungal CYP51, which are validated targets for thiazole derivatives .
- Software Tools : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with 4-fluorobenzo[d]thiazole’s NH group and hydrophobic contacts with the butyl chain) .
- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values to refine computational models .
Q. What strategies resolve contradictions in reported biological efficacy data?
- Assay Standardization : Control variables like inoculum size (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and solvent (DMSO ≤ 1% v/v) .
- Structural Reanalysis : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry, which may affect activity .
- Meta-Analysis : Pool data from multiple studies (e.g., MIC ranges for S. aureus: 2–16 µg/mL) to identify outliers or trends .
Q. How do substituent modifications (e.g., butyl chain length, fluorination) influence SAR?
- Fluorine Substitution : Enhances metabolic stability and membrane permeability (logP increases by ~0.5 units with 4-fluoro groups) .
- Alkyl Chain Optimization : Butyl groups improve lipophilicity (clogP ~3.5), but longer chains (e.g., hexyl) may reduce solubility. Balance via logD₇.4 measurements .
- Activity Cliffs : Use 3D-QSAR models to predict abrupt changes in potency; e.g., EC₅₀ shifts from 10 nM to 1 µM with methyl-to-ethyl substitutions .
Q. What advanced characterization methods address batch-to-batch variability in purity?
- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min) to quantify impurities (<0.5% threshold) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 56.59%, H: 3.25% for a chloro-substituted analog) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
